3-Chlorobut-2-en-1-ol;phenylcarbamic acid
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Overview
Description
3-Chlorobut-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. Phenylcarbamic acid, on the other hand, is a compound with the formula C8H9NO2, known for its applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobut-2-en-1-ol can be synthesized through the chlorination of but-2-en-1-ol. This reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .
Phenylcarbamic acid can be prepared by the reaction of phenyl isocyanate with water. This reaction is typically carried out at room temperature and does not require any special catalysts .
Industrial Production Methods
Industrial production of 3-Chlorobut-2-en-1-ol involves the large-scale chlorination of but-2-en-1-ol using chlorine gas. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Phenylcarbamic acid is produced industrially by the hydrolysis of phenyl isocyanate. This process is carried out in large reactors with efficient mixing to ensure complete reaction .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorobut-2-enal using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to 3-chlorobutan-1-ol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Phenylcarbamic acid can undergo hydrolysis to form aniline and carbon dioxide. It can also react with alcohols to form phenylcarbamates .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide in aqueous solution.
Major Products
Oxidation: 3-Chlorobut-2-enal.
Reduction: 3-Chlorobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chlorobut-2-en-1-ol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the preparation of various organic compounds in research laboratories .
Phenylcarbamic acid is used in the synthesis of pharmaceuticals, particularly in the production of carbamate-based drugs. It is also used in the formulation of agrochemicals and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 3-Chlorobut-2-en-1-ol involves its reactivity as an electrophile due to the presence of the chlorine atom. It can undergo nucleophilic attack, leading to the formation of various derivatives .
Phenylcarbamic acid acts as a carbamoylating agent, reacting with nucleophiles to form carbamate derivatives. This reactivity is utilized in the synthesis of various pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobutan-1-ol: Similar structure but lacks the double bond.
2-Chlorobut-2-en-1-ol: Chlorine atom is at a different position.
Phenylcarbamate: Ester derivative of phenylcarbamic acid.
Uniqueness
3-Chlorobut-2-en-1-ol is unique due to the presence of both a chlorine atom and a double bond, making it a versatile intermediate in organic synthesis. Phenylcarbamic acid is unique due to its reactivity as a carbamoylating agent, which is utilized in the synthesis of various pharmaceuticals .
Properties
CAS No. |
51366-10-0 |
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Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
3-chlorobut-2-en-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H7ClO/c9-7(10)8-6-4-2-1-3-5-6;1-4(5)2-3-6/h1-5,8H,(H,9,10);2,6H,3H2,1H3 |
InChI Key |
OJLSCJLXNXJZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)Cl.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
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